6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid
Description
Properties
IUPAC Name |
2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQWOGAUHAOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
This method, detailed in patent literature, begins with a substituted benzocycloheptenone intermediate. The ketone moiety at position 9 is introduced via Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) or boron trifluoride (BF₃) as Lewis acids. For example, reacting 1,2-dimethoxybenzene with cycloheptenoyl chloride in dichloromethane at −10°C yields the acylated product, which undergoes subsequent cyclization.
Critical Parameters :
Homophthalic Anhydride Domino Reaction
Reaction Conditions :
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Step 1 : DMAP (4-N,N-dimethylaminopyridine) catalyzes the anhydride-aldehyde condensation at 100°C in pyridine.
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Step 2 : Portion-wise addition of 1 to 2 in pyridine at 100°C, followed by acid work-up.
Stepwise Synthesis Procedures
Friedel-Crafts Route (Patent-Based Method)
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Friedel-Crafts Acylation :
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Combine 1,2-dimethoxybenzene (10 mmol) and cycloheptenoyl chloride (12 mmol) in CH₂Cl₂.
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Add AlCl₃ (15 mmol) slowly at −10°C. Stir for 6 h.
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Quench with ice-water, extract with CH₂Cl₂, and dry over Na₂SO₄.
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Yield : 68–72%.
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Cyclization :
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Dissolve the acylated product (5 mmol) in DMF.
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Add Grubbs catalyst (5 mol%) and heat at 80°C for 12 h.
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Purify via silica gel chromatography (ethyl acetate/hexane).
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Yield : 55–60%.
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Oxidation to Carboxylic Acid :
Domino Reaction Protocol
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Formation of Intermediate (2 ) :
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Heat 1 (5 mmol) and DMBA (5 mmol) with DMAP (0.5 mmol) in pyridine at 100°C for 8 h.
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Cool, dilute with ethyl acetate, and wash with 10% HCl and NaHCO₃.
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Yield : 70% (trans-2 predominant).
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Annulation to Target Compound :
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Friedel-Crafts Route | Domino Reaction |
|---|---|---|
| Solvent | CH₂Cl₂ | Pyridine |
| Temperature | −10°C (Step 1) | 100°C |
| Catalyst | AlCl₃ | DMAP |
| Reaction Time | 6 h (Step 1) | 24 h (Step 2) |
The low yield in the domino reaction’s second step (14–18%) highlights inefficiencies in intermolecular annulation. Microwave-assisted synthesis, as demonstrated in ACS research, could enhance rates and yields. For instance, irradiating intermediates at 100°C with DMFDMA (dimethylformamide dimethyl acetal) reduces reaction times from hours to minutes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under gradient elution (acetonitrile/water, 0.1% TFA) confirms >95% purity. X-ray crystallography remains challenging due to poor solubility in common solvents, though DMSO/water mixtures yield diffractable crystals.
Comparative Analysis of Methods
| Metric | Friedel-Crafts | Domino Reaction |
|---|---|---|
| Total Yield | 32–38% | 10–12% |
| Complexity | Moderate | High |
| Scalability | Pilot-scale | Lab-scale |
| Cost | Low | High |
The Friedel-Crafts route offers better scalability and cost-efficiency, whereas the domino reaction provides stereochemical control at the expense of yield.
Challenges and Troubleshooting
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Low Cyclization Yields : Grubbs catalyst deactivation in polar solvents necessitates strict anhydrous conditions.
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Byproduct Formation : Over-oxidation during KMnO₄ treatment is mitigated by maintaining pH >10.
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Stereochemical Issues : The domino reaction’s trans selectivity is attributed to steric hindrance in the transition state .
Chemical Reactions Analysis
Scientific Research Applications
Scientific Research Applications
The applications of 6,7,8,9-tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid span several fields:
Medicinal Chemistry
This compound has been studied for its potential as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. Research indicates that derivatives sharing its core structure exhibit significant antiviral activity, making them candidates for further development in antiviral therapies.
Neurology
Compounds similar to this compound have been investigated for their therapeutic effects in models of Parkinson’s disease. These studies suggest that such compounds may offer neuroprotective benefits and could be explored as treatments for neurodegenerative conditions.
Organic Synthesis
As a versatile building block in organic synthesis, this compound can facilitate the construction of complex molecules in various chemical reactions. Its structural features allow it to participate in diverse synthetic pathways, making it valuable for developing new compounds with desired properties.
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness of derivatives of this compound:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Derivatives demonstrated potent inhibition against influenza virus PA endonuclease. |
| Neuroprotective Effects | Compounds were shown to protect dopaminergic neurons in Parkinson’s models. |
| Synthetic Applications | Utilized as an intermediate in the synthesis of more complex organic molecules. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to affect certain biochemical processes, although the exact pathways and targets are still under investigation . Its effects are mediated through its unique chemical structure and reactivity.
Comparison with Similar Compounds
Compound A : 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid (CAS No. 6742-32-1)
Compound B : 6,7,8,9-Tetrahydro-5-[H]benzocycloheptene-5-ol-4-ylideneacetic acid (NOCD-042)
- Molecular Formula : C₁₃H₁₂O₃ (free acid); C₁₃H₁₃O₃Na (sodium salt)
- Key Features : Features a hydroxyl group at position 5 and a methylidene acetic acid substituent. The sodium salt form enhances solubility for pharmacological studies .
- Applications : Investigated in neuroscience research by the National Institute on Drug Abuse.
Functional Group Variations
Compound C : 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS No. 6500-65-8)
Compound D : 7-Benzylamino-6,7,8,9-tetrahydro [5H]benzocyclohepten-5-one
- Molecular Formula: C₁₈H₁₉NO
- The ketone at position 5 and lack of carboxylic acid differentiate its reactivity .
- Synthesis: Produced via Ritter reaction of benzocycloheptenones with benzonitrile, yielding intermediates for antidepressant development.
Ring-Size and Skeletal Modifications
Compound E : 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- Molecular Formula : C₇H₁₂ClN₅O
- Key Features : Replaces the benzocycloheptene core with a triazolodiazepine ring. This heterocyclic system alters pharmacokinetics, with a molecular weight of 217.66 and increased hydrogen-bonding capacity .
- Applications : Explored for central nervous system (CNS) activity due to its fused nitrogen-rich rings.
Compound F : 5H-Dibenz[b,i][1,6]oxazecine,6,7,8,9-tetrahydro-3,7-dimethyl
- Molecular Formula: C₁₇H₂₁NO
- Key Features : Incorporates a dibenzoxazecine scaffold, expanding the ring system to 10 members. The dimethyl groups at positions 3 and 7 enhance lipophilicity .
- Physicochemical Data :
- Boiling Point: 413.8°C
- Refractive Index: 1.557
Comparative Analysis Table
Key Research Findings
- Carboxylic Acid vs. Ketone : The 5-carboxylic acid group increases hydrophilicity, favoring solubility in aqueous environments, whereas ketone-containing analogues (e.g., Compound C) exhibit higher lipid membrane permeability .
- Pharmacological Potential: Benzocycloheptene derivatives with amino or hydroxyl groups (e.g., Compound B and D) show promise in neurological applications, likely due to structural mimicry of neurotransmitters .
Biological Activity
6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid (CAS No. 58774-26-8) is a chemical compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in scientific research due to its applications in various fields, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O5 |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydrobenzoannulene-5-carboxylic acid |
| InChI Key | FMLQWOGAUHAOMM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. For instance:
- Cytotoxicity : Studies have shown that it possesses selective cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells .
- IC50 Values : The IC50 values for this compound against different cancer cell lines are under investigation but are expected to be comparable to other known anti-cancer agents .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other compounds with similar structures or activities, a comparative analysis is essential.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6,7,8,9-Tetrahydro-2,3-dimethoxy... | TBD | Induces apoptosis in cancer cells |
| Compound A (e.g., N-(3-bromobenzyl) noscapine) | 6.7 - 72.9 | Binds to tubulin |
| Compound B (e.g., Carnosol) | TBD | Targets NFκB and PI3K/Akt pathways |
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer properties of various derivatives of benzocycloheptene compounds. The findings indicated that derivatives similar to 6,7,8,9-Tetrahydro-2,3-dimethoxy... showed promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds may modulate key signaling pathways associated with cell survival and apoptosis. This modulation could lead to enhanced therapeutic effects against resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for preparing 6,7,8,9-tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid, and what are critical reaction parameters?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Friedel-Crafts acylation to introduce the ketone moiety (9-oxo group) onto the benzocycloheptene core.
- Methoxy group installation via nucleophilic substitution or demethylation of protected intermediates.
- Carboxylic acid formation through oxidation of a methyl or hydroxymethyl substituent, often using KMnO₄ or CrO₃ under controlled pH .
- Cyclization optimization : Ring-closing metathesis (Grubbs catalyst) or acid-mediated cyclization may be employed, with temperature (60–80°C) and solvent polarity (DMF or THF) critical for yield .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming purity?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~170–190 ppm) signals; compare with predicted shifts from ACD/Labs or similar software .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystal growth may require slow evaporation in DMSO/water mixtures .
Q. What are the stability profiles and optimal storage conditions for this compound?
- Methodological Answer :
- Stability : The compound is prone to oxidation at the 9-oxo group and hydrolysis of the methoxy substituents under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in inert atmospheres .
- Storage : Store in amber vials at –20°C under argon. Avoid exposure to light and moisture; lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the benzocycloheptene core in electrophilic substitution reactions?
- Methodological Answer :
- Electrophilic aromatic substitution (EAS) : The electron-rich methoxy groups (2,3-dimethoxy) direct electrophiles to the para position. Density Functional Theory (DFT) calculations suggest a lower activation energy (~15 kJ/mol) for nitration at C-4 compared to C-1 .
- Ring strain effects : The seven-membered cycloheptene ring increases reactivity in Diels-Alder reactions, with regioselectivity influenced by steric hindrance from the carboxylic acid group .
Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 or lipoxygenase) due to the compound’s planar aromatic system.
- In vitro assays :
- Fluorescence polarization : Monitor binding affinity using fluorescently tagged substrates.
- Kinetic studies : Determine IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for oxidoreductases) .
- Structure-activity relationship (SAR) : Modify the methoxy or carboxylic acid groups to assess their roles in potency .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites. The carboxylic acid group often forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzocycloheptene ring in lipid bilayers .
- ADMET prediction : Employ SwissADME to evaluate permeability (LogP ~2.1) and cytochrome P450 metabolism risks .
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Source validation : Cross-reference data from peer-reviewed journals (e.g., Bioorganic Chemistry) over commercial databases. For example, discrepancies in ¹³C NMR carbonyl shifts (~2–5 ppm) may arise from solvent (DMSO vs. CDCl₃) or concentration effects .
- Experimental replication : Reproduce spectra under standardized conditions (e.g., 500 MHz, 25°C) and validate with internal standards (TMS or DSS) .
- Collaborative verification : Share samples with independent labs for inter-laboratory validation, particularly for stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
